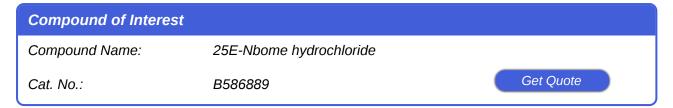


# Application Notes and Protocols for 25E-NBOMe Hydrochloride Reference Standards

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **25E-NBOMe hydrochloride** as a reference standard in analytical chemistry. The data and methodologies are intended to assist in the development and validation of analytical techniques for the identification and quantification of this compound in various matrices.

### **Chemical and Physical Properties**

25E-NBOMe (2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a potent synthetic hallucinogen and a derivative of the 2C-E phenethylamine. As a reference standard, it is typically supplied as the hydrochloride salt to ensure stability and solubility.



| Property          | Value  | Reference    |
|-------------------|--|--------------|
| Molecular Formula | C20H27NO3 • HCl  | INVALID-LINK |
| Molecular Weight  | 365.9 g/mol  | INVALID-LINK |
| Appearance        | Crystalline solid  | INVALID-LINK |
| CAS Number        | 1539266-39-1   | INVALID-LINK |
| Solubility        | DMF: 3 mg/mL, DMSO: 5<br>mg/mL, Ethanol: 13 mg/mL,<br>PBS (pH 7.2): 10 mg/mL | INVALID-LINK |
| Storage           | -20°C  | INVALID-LINK |
| Stability         | ≥ 5 years  | INVALID-LINK |

## Analytical Methodologies Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of NBOMe compounds in biological matrices. The following protocol is a representative method adapted from validated procedures for related NBOMe analogs and is suitable for the analysis of 25E-NBOMe.[1][2]

#### 2.1.1. Sample Preparation (Human Whole Blood, Plasma, or Urine)

- To 100 μL of the biological matrix, add an appropriate internal standard (e.g., 25I-NBOMed3).
- Perform a protein precipitation by adding 300 μL of cold acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
- Vortex briefly and transfer to an autosampler vial for injection.

#### 2.1.2. LC-MS/MS Parameters

| Parameter          | Recommended Condition  |
|--------------------|--|
| LC System          | UPLC or HPLC system  |
| Column             | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 $\mu$ m)   |
| Mobile Phase A     | 0.1% Formic Acid in Water  |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile   |
| Gradient           | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.   |
| Flow Rate          | 0.3 mL/min   |
| Column Temperature | 40°C   |
| Injection Volume   | 5 μL   |
| Mass Spectrometer  | Triple Quadrupole  |
| Ionization Mode    | Electrospray Ionization (ESI), Positive  |
| MRM Transitions    | Precursor Ion (m/z) → Product Ion 1 (m/z), Product Ion 2 (m/z). Specific transitions for 25E- NBOMe need to be optimized, but are expected to involve cleavage of the N-benzyl group and other characteristic fragments. |
| Collision Energy   | To be optimized for each transition.   |



#### 2.1.3. Expected Performance Characteristics

The following data for related NBOMe compounds can be used as a benchmark for method development and validation for 25E-NBOMe.[1][2]

| Parameter                   | Expected Value    |
|-----------------------------|-------------------|
| Limit of Detection (LOD)    | 0.01 - 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.02 - 0.1 ng/mL  |
| Linear Dynamic Range        | 0.1 - 20 ng/mL    |
| Recovery                    | >85%              |
| Intra-day Precision         | <15%              |
| Inter-day Precision         | <15%              |

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a robust and widely available technique for the identification of NBOMe compounds. The following protocol is based on the SWGDRUG monograph for 25E-NBOMe.[3]

#### 2.2.1. Sample Preparation

- Dissolve the 25E-NBOMe hydrochloride reference standard in a suitable solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.[3]
- For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analyte from the matrix.

#### 2.2.2. GC-MS Parameters

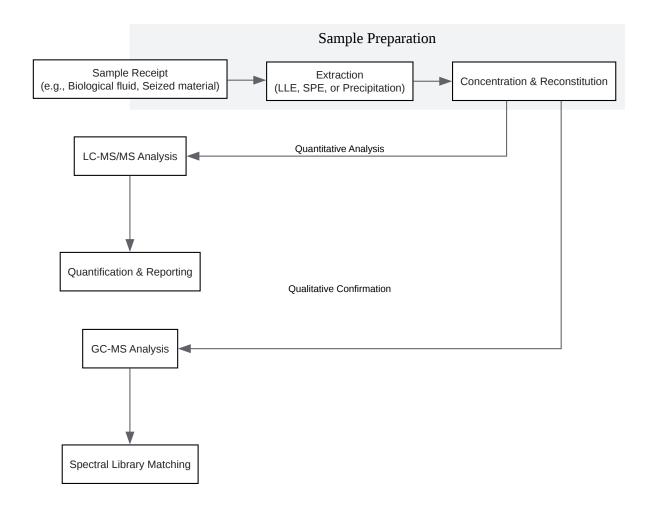


| Parameter               | Recommended Condition  |
|-------------------------|--|
| GC System               | Agilent 6890 or equivalent   |
| Column                  | DB-1 MS or equivalent (30 m x 0.25 mm x 0.25 μm)                                       |
| Carrier Gas             | Helium at 1 mL/min   |
| Inlet Temperature       | 280°C  |
| Injection Volume        | 1 μL   |
| Split Ratio             | 25:1   |
| Oven Program            | Initial temperature 90°C for 2.0 min, ramp to 300°C at 14°C/min, hold for 10.0 min.[3] |
| MSD Transfer Line       | 280°C  |
| MS Source Temperature   | 230°C  |
| MS Quad Temperature     | 150°C  |
| Mass Scan Range         | 34-550 amu   |
| Acquisition Mode        | Scan   |
| Expected Retention Time | ~15.89 minutes   |

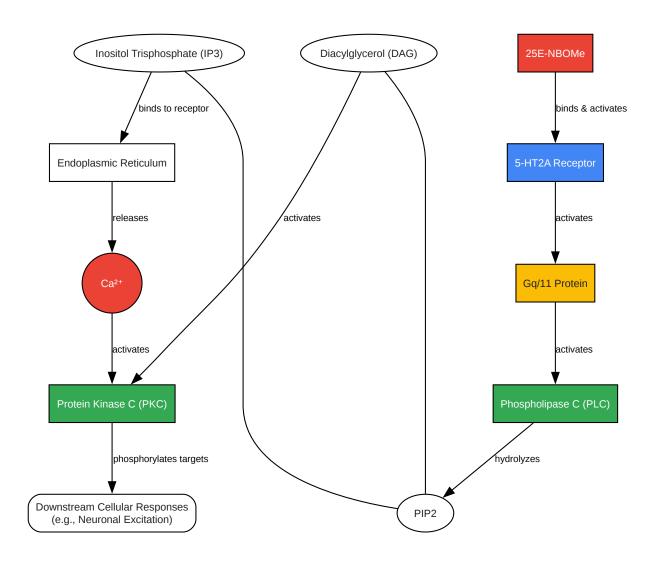
# Visualization of Methodologies and Pathways Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **25E-NBOMe hydrochloride** in a research or forensic laboratory.









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